Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the presence of any functional groups.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the substance can undergo.Scientific Research Applications
Carbonium Ions in Chemical Reactions
- Stable Carbonium Ions: Research by Olah et al. (1967) explored stable carbonium ions, including 1-methylcyclopentyl cation, formed through various reactions. This study is significant for understanding the behavior and applications of related cyclopentane structures in scientific research (Olah, Bollinger, Cupas, & Lukas, 1967).
Organotin(IV) Complexes in Cancer Research
- Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes: Basu Baul et al. (2009) investigated organotin(IV) complexes, demonstrating significant cytotoxicity against human tumor cell lines. The study provides insights into the potential medical applications of similar organotin compounds (Basu Baul, Basu, Vos, & Linden, 2009).
Spin States in Iron Complexes
- Effect of N-Methylation on Iron(III) Spin State: Berry et al. (2006) focused on how N-methylation affects the spin state of iron(III) in fluoro complexes. This study is relevant for understanding molecular interactions in similar fluorinated compounds (Berry et al., 2006).
Fluorinated Adamantane Derivatives
- Synthesis of Optically Active Fluoroadamantane Derivative: Aoyama and Hara (2013) synthesized an enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate. This research provides a foundation for the synthesis and application of similar fluorinated derivatives (Aoyama & Hara, 2013).
Solvolytic Elimination Reactions
- Mechanisms of Solvolytic Elimination Reactions: Meng and Thibblin (1999) investigated the solvolysis of cyclopentane derivatives, providing insights into reaction mechanisms relevant to similar chemical structures (Meng & Thibblin, 1999).
Synthesis of Fluorinated Compounds
Synthesis of 3-Fluoro-1-Aminoadamantane
Anderson, Burks, and Harruna (1988) described a three-step reaction sequence for synthesizing 3-fluoro-1-aminoadamantane, a process applicable to the synthesis of related fluorinated compounds (Anderson, Burks, & Harruna, 1988).
Synthesis of 4-Substituted Carbocyclic Nucleoside Analogues
Wachtmeister et al. (1999) developed carbocyclic guanosine analogues with fluorine substituents, highlighting the application of fluorine in pharmaceutical research (Wachtmeister, Mühlman, Classon, & Samuelsson, 1999).
Synthesis of Non-Ester Pyrethroids with Fluorine
Uneme and Okada (1992) prepared non-ester pyrethroids with a 1-fluoro-1-methylethyl group, demonstrating the versatility of fluorine in chemical synthesis (Uneme & Okada, 1992).
Betaine as an Acid Captor in Carboxamide Synthesis
Mukaiyama, Aikawa, and Kobayashi (1976) utilized 1-methyl-2-fluoropyridinium salt in the synthesis of carboxamides, an approach that can be relevant for similar fluorinated compounds (Mukaiyama, Aikawa, & Kobayashi, 1976).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. It can include toxicity information, safety precautions, and first aid measures.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
properties
IUPAC Name |
methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFO4S/c1-14-7(11)6-2-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3/t6-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWCJYNBQRYAK-SVRRBLITSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@](C1)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,3S)-3-(chlorosulfonylmethyl)-3-fluorocyclopentane-1-carboxylate |
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